molecular formula C17H16O5 B14084828 Thunberginol H CAS No. 64847-01-4

Thunberginol H

Cat. No.: B14084828
CAS No.: 64847-01-4
M. Wt: 300.30 g/mol
InChI Key: WKNXOKHAEDTQCX-UHFFFAOYSA-N
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Description

Contextualization of Thunberginol H as a Dihydroisocoumarin Natural Product

This compound belongs to the dihydroisocoumarin class of natural products. clockss.orgpharm.or.jpresearchgate.netpharm.or.jp Dihydroisocoumarins are a significant group of polyketide-derived compounds characterized by a 3,4-dihydro-1H-2-benzopyran-1-one core structure. These compounds are known for their structural diversity and wide range of biological activities. semanticscholar.orgcolab.ws this compound itself is a natural product derived from plant sources. sigmaaldrich.com It exists as stereoisomers, specifically the 3R and 3S forms, which are often found as glycosides in nature. clockss.orgpharm.or.jppharm.or.jp The core structure of this compound is C₁₇H₁₆O₅. sigmaaldrich.comsigmaaldrich.com

Historical Overview of this compound Discovery and Initial Reporting

The discovery of this compound is linked to extensive phytochemical investigations into the constituents of Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii. Research published around 1999 by M. Yoshikawa and colleagues reported the isolation and structural elucidation of new dihydroisocoumarin glycosides from the leaves of this plant. clockss.orgpharm.or.jppharm.or.jp Specifically, they identified 3R- and 3S-thunberginol H 8-O-glucosides. clockss.orgpharm.or.jppharm.or.jppharm.or.jp The absolute stereostructures of these compounds were determined through detailed chemical and physicochemical analyses, including spectroscopic methods and examination of circular dichroism (CD) spectra which are characteristic for 3R- and 3S-dihydroisocoumarins. clockss.orgpharm.or.jp

Botanical Origins and Phylogenetic Distribution of this compound-Producing Organisms

The primary botanical source of this compound and its glycosides is Hydrangea macrophylla Seringe var. thunbergii Makino, a plant belonging to the Saxifragaceae family. clockss.orgpharm.or.jpresearchgate.netpharm.or.jp This plant is cultivated in Japan, and its processed leaves are known as "Amacha" or Hydrangeae Dulcis Folium. clockss.org this compound-related compounds have also been reported in other Hydrangea species, such as Hydrangea serrata. nih.govjst.go.jp The distribution of these dihydroisocoumarins is highest in the leaves of the plant. researchgate.net

Chemotaxonomic Significance of this compound and Related Compounds

The genus Hydrangea is characterized by the production of a diverse array of isocoumarin (B1212949) and dihydroisocoumarin derivatives. Besides this compound, numerous related compounds have been isolated from H. macrophylla and other species, including Thunberginol A, B, C, D, E, F, G, and I, as well as Phyllodulcin (B192096) and Hydrangenol (B20845). clockss.orgpharm.or.jpcolab.wswikipedia.orgwikipedia.orgwikipedia.org The consistent presence and structural variety of these compounds within the genus suggest their importance as chemotaxonomic markers. researchgate.net The specific profile of these metabolites can help in the classification and differentiation of various Hydrangea species and varieties. The co-occurrence of these structurally similar compounds points to shared biosynthetic pathways within this plant group. biorxiv.org

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current body of research on this compound has primarily focused on the isolation and structural characterization of its naturally occurring glycosides, namely 3R- and 3S-thunberginol H 8-O-glucosides. clockss.orgpharm.or.jppharm.or.jppharm.or.jp While many related thunberginols and dihydroisocoumarins from Hydrangea have been investigated for a range of biological activities—including antiallergic, antimicrobial, antioxidant, and anti-inflammatory effects—specific functional studies on this compound itself are notably scarce in the available literature. colab.wsmdpi.commedchemexpress.commdpi.comresearchgate.net For instance, Thunberginol C has been studied for its potential to attenuate stress-induced anxiety and for its cholinesterase inhibitory activity. mdpi.commdpi.comresearchgate.net Similarly, Thunberginols A and F have been examined for their antiallergic properties. colab.ws This highlights a significant research gap: the biological and pharmacological properties of the aglycone this compound remain largely unexplored, presenting an opportunity for future investigation into its potential therapeutic applications.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 64847-01-4 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₇H₁₆O₅ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 300.31 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.comsigmaaldrich.com

| InChI Key | WKNXOKHAEDTQCX-CQSZACIVSA-N | sigmaaldrich.com |

Table 2: Isolated Glycosides of this compound

Compound Name Botanical Source Stereochemistry Reference
3R-Thunberginol H 8-O-glucoside Hydrangea macrophylla var. thunbergii 3R clockss.orgpharm.or.jppharm.or.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-13-7-6-10(8-15(13)21-2)14-9-11-4-3-5-12(18)16(11)17(19)22-14/h3-8,14,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXOKHAEDTQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64847-01-4
Record name 64847-01-4
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Isolation, Extraction, and Purification Methodologies for Thunberginol H

Plant Material Processing and Extraction Techniques

The initial and critical phase in obtaining Thunberginol H involves the harvesting, processing, and extraction of bioactive compounds from Hydrangea macrophylla leaves. The methods employed are designed to maximize the yield of the target dihydroisocoumarins while minimizing degradation.

Optimization of Solvent Systems for this compound Extraction

The extraction of this compound and related dihydroisocoumarins from Hydrangea macrophylla is heavily reliant on conventional solvent extraction methodologies. The process typically begins with air-dried leaves of the plant. googleapis.com

A common approach involves refluxing the powdered plant material with a polar solvent to draw out the desired compounds. researchgate.net Methanol (B129727) (MeOH) is frequently used for the initial extraction. For instance, dried leaves can be refluxed with methanol to create a crude extract. thieme-connect.com In some protocols, a 70% ethanol (B145695) (EtOH) solution is used, with the extraction performed under reflux for several hours to ensure thoroughness. researchgate.net

Following the initial extraction, the crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. This step separates compounds based on their differential solubility in immiscible liquids. A standard partitioning scheme involves suspending the concentrated extract in a water and ethyl acetate (B1210297) (EtOAc) mixture. researchgate.netthieme-connect.com This separates the compounds into an ethyl acetate-soluble fraction, which is rich in less polar compounds like dihydroisocoumarin aglycones, and an aqueous fraction containing more polar glycosides. The aqueous layer may be further extracted with a solvent of intermediate polarity, such as n-butanol (n-BuOH), to isolate glycosylated compounds like this compound glucosides. researchgate.netthieme-connect.com

**Table 1: Solvent Systems in the Extraction of Dihydroisocoumarins from *Hydrangea macrophylla***

Step Solvent System Purpose Reference
Initial Extraction 70% Ethanol (EtOH) To create a crude extract from dried plant material under reflux. researchgate.net
Initial Extraction Methanol (MeOH) To create a crude extract from dried plant material. thieme-connect.com
Partitioning Ethyl Acetate (EtOAc) - Water (H₂O) To separate the crude extract into EtOAc-soluble (less polar) and H₂O-soluble (polar) fractions. researchgate.netthieme-connect.com
Further Partitioning n-Butanol (n-BuOH) To extract glycosylated compounds from the aqueous fraction. researchgate.netthieme-connect.com

Emerging Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

While traditional solvent reflux is well-documented, modern, "green" extraction technologies are being explored for obtaining phytochemicals from plant sources, including Hydrangea. These methods aim to reduce solvent consumption and extraction time.

Microwave-Assisted Extraction (MAE) is one such technique. For related plants, MAE has been shown to enhance extraction efficiency. nih.gov It uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction, often with reduced solvent volume. nih.gov Studies on other plant species have demonstrated MAE's effectiveness in extracting various secondary metabolites. researchgate.net

Supercritical Fluid Extraction (SFE) , often using carbon dioxide, is another advanced method mentioned in the context of purifying natural products. googleapis.com This technique leverages the unique properties of supercritical fluids to extract compounds without the use of organic solvents. Subcritical water extraction has also been successfully applied to extract the related dihydroisocoumarin, phyllodulcin (B192096), from Hydrangea macrophylla, presenting an environmentally friendly alternative to conventional methods. science.gov Although direct studies detailing the application of MAE and SFE for this compound are limited, their successful use for other dihydroisocoumarins from the same plant suggests their potential applicability. googleapis.comscience.gov

Chromatographic Separation Strategies for this compound Isolation

Following extraction and partitioning, the resulting fractions contain a complex mixture of compounds. Isolating this compound requires a series of sophisticated chromatographic techniques to separate it from other structurally similar molecules.

Preparative Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Preparative column chromatography is the foundational step for fractionating the crude extracts. Different stationary phases are used to achieve separation based on polarity and size.

Silica Gel Column Chromatography : The ethyl acetate and n-butanol soluble fractions are often first subjected to silica gel column chromatography. googleapis.com A gradient elution system, typically involving a mixture of chloroform (B151607) and methanol (CHCl₃-MeOH) with increasing polarity, is used to separate the extract into several less complex fractions. googleapis.comluanvan.co

ODS Column Chromatography : Reversed-phase chromatography using an octadecyl-silica (ODS) column is another critical step. googleapis.com This technique separates compounds based on hydrophobicity. Fractions obtained from the silica gel column are further purified using a mobile phase such as a methanol-water (MeOH-H₂O) gradient. googleapis.com

Sephadex LH-20 : This size-exclusion chromatography material is also employed in the purification process of extracts from related plants, separating molecules based on their size. luanvan.co

Table 2: Preparative Column Chromatography Techniques

Technique Stationary Phase Typical Mobile Phase Purpose Reference
Normal-Phase Column Silica Gel Chloroform-Methanol (CHCl₃-MeOH) gradient Initial fractionation of crude extracts based on polarity. googleapis.comluanvan.co
Reversed-Phase Column Octadecyl-silica (ODS) Methanol-Water (MeOH-H₂O) gradient Further purification of fractions based on hydrophobicity. googleapis.com
Size-Exclusion Column Sephadex LH-20 Methanol or other organic solvents Separation of compounds based on molecular size. luanvan.co

High-Performance Liquid Chromatography (HPLC) for this compound Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound and its glycosides, offering high resolution and precision. googleapis.comscience.gov

Preparative HPLC is applied to the fractions obtained from column chromatography to isolate individual compounds. Reversed-phase columns, such as YMC-Pack ODS-A and COSMOSIL-Cholester, are commonly used. thieme-connect.com The mobile phase typically consists of a methanol-water or acetonitrile-water mixture. googleapis.comthieme-connect.com

A significant challenge in the isolation of this compound is the presence of stereoisomers (3R and 3S enantiomers). These enantiomeric mixtures are separated using specialized chiral column HPLC . googleapis.comscience.gov For example, 3R- and 3S-thunberginol H 8-O-glucoside were successfully separated using a Ceramospher Chiral RU-1 column with methanol as the mobile phase. googleapis.comscience.gov This step is crucial for obtaining enantiomerically pure compounds.

Table 3: HPLC Conditions for the Purification of this compound Glycosides

Compound HPLC Column Mobile Phase Purpose Reference
3R- and 3S-thunberginol H 8-O-glucoside mixture Ceramospher Chiral RU-1 Methanol (MeOH) Separation of enantiomers. googleapis.comscience.gov
General Dihydroisocoumarin Glycosides YMC-Pack ODS-A Methanol-Water (40:60, v/v) Purification of fractions. thieme-connect.com
General Dihydroisocoumarin Glycosides COSMOSIL-Cholester Methanol-Water (35:65, v/v) Purification of fractions. thieme-connect.com

Counter-Current Chromatography (CCC) Applications for this compound

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the large-scale fractionation of natural product extracts. researcher.life High-Performance CCC (HPCCC) and High-Speed CCC (HSCCC) have been successfully applied to separate dihydroisocoumarins from Hydrangea macrophylla extracts. researcher.life

The application of CCC allows for high sample loading and avoids irreversible adsorption associated with solid stationary phases, making it a valuable tool for the preparative-scale isolation of compounds like this compound from complex plant extracts.

Purity Assessment and Crystallization Techniques for this compound

Following isolation, assessing the purity of this compound and its derivatives is critical for accurate structural elucidation and further research. This is achieved through a combination of spectroscopic and chromatographic methods. Crystallization is then employed to obtain the compound in a solid, highly pure form.

Spectroscopic Purity Verification Approaches

Spectroscopic techniques are indispensable for both confirming the structure and assessing the purity of isolated compounds like this compound glycosides. A clean spectrum from these methods, without significant signals from impurities, is a primary indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for structural elucidation. clockss.org The spectra of a pure sample will show sharp, well-defined peaks corresponding to the protons and carbons in the molecule. The presence of unexpected signals can indicate impurities. Advanced 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), ¹H-¹H Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm the connectivity and stereochemistry of the molecule, which requires a high degree of purity. clockss.orgpharm.or.jpresearchgate.net For instance, NOESY experiments on this compound 8-O-glucosides were crucial in determining the position of the glucoside linkage and methoxyl groups. clockss.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of the compound. clockss.orgpharm.or.jp A pure sample will exhibit a prominent peak corresponding to its molecular ion, confirming its molecular weight and elemental composition. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized. pharm.or.jp

Circular Dichroism (CD) Spectroscopy : This technique is particularly important for distinguishing between stereoisomers (enantiomers and diastereomers). The CD spectra of 3R- and 3S-thunberginol H 8-O-glucosides show characteristic curves that confirm their absolute configuration at the C-3 position, a task that would be confounded by the presence of other chiral impurities. clockss.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound 8-O-Glucosides (in DMSO-d₆)

Carbon Position 3R-Thunberginol H 8-O-glucoside (δc) 3S-Thunberginol H 8-O-glucoside (δc)
1 162.7 162.5
3 76.9 76.8
4 35.1 35.0
4a 141.2 141.2
5 118.8 118.7
6 130.6 130.6
7 108.8 108.8
8 158.4 158.3
1' 132.8 132.7
2' 110.8 110.8
3' 148.6 148.6
4' 147.4 147.4
5' 115.3 115.3
6' 118.4 118.4
3'-OCH₃ 55.6 55.6
4'-OCH₃ 55.5 55.5
Glc-1'' 100.8 100.8
Glc-2'' 73.2 73.2
Glc-3'' 76.5 76.5
Glc-4'' 69.7 69.7
Glc-5'' 77.1 77.1
Glc-6'' 60.7 60.7

Data sourced from Yoshikawa et al., 1999. clockss.org

Chromatographic Purity Analysis Methodologies

Chromatographic methods, particularly liquid chromatography, are the gold standard for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is used both for the final purification step and for subsequent purity analysis. clockss.orgresearchgate.net A pure compound will ideally show a single, sharp, and symmetrical peak under various conditions. The purity is often determined by calculating the peak area of the compound relative to the total area of all peaks in the chromatogram. Analysis is typically performed on a reversed-phase column (e.g., ODS or C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). clockss.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) : This hyphenated technique combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is a powerful tool for purity assessment, as it can separate impurities and provide mass information simultaneously. Commercial standards for this compound have been assessed for purity using LC/MS-ELSD (Evaporative Light Scattering Detector), with purities of ≥90% being reported. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC) coupled with MS offers even higher resolution and sensitivity for detecting trace impurities. mdpi.com

Table 3: Example Chromatographic Systems for this compound Analysis

Technique Column Mobile Phase/Gradient Detector
Preparative HPLC YMC-Pack R&D ODS-5-A (250 x 20 mm i.d.) Methanol-Water (1:1, v/v) UV
UPLC Kinetex RP-18 (100 × 2.1 mm, 1.7 µm) Gradient of Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) ESI-MS
LC/MS Not specified Not specified MS-ELSD

Data compiled from multiple sources. clockss.orgmdpi.comsigmaaldrich.com

Once purity is confirmed, crystallization is performed to obtain the compound as a solid. Isolated dihydroisocoumarins are often obtained as a white powder or amorphous solid. clockss.org A common technique involves dissolving the purified compound in a suitable solvent (like acetone (B3395972) or methanol) and then inducing crystallization, sometimes by the slow addition of a less soluble co-solvent, followed by standing at a reduced temperature to allow for the formation of crystals. google.com The resulting crystalline solid is typically of very high purity.

Structural Elucidation and Stereochemical Characterization of Thunberginol H

Advanced Spectroscopic Techniques for Structural Assignment

A suite of spectroscopic methods is employed to piece together the molecular puzzle of thunberginol H. Each technique offers unique insights into the molecule's framework.

NMR spectroscopy is a cornerstone in the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H-NMR spectrum of this compound glycosides reveals characteristic signals for two trisubstituted benzene (B151609) rings, a δ-lactone moiety, and methoxyl groups. clockss.org For instance, in 3R-thunberginol H 8-O-glucoside, proton signals corresponding to the dihydroisocoumarin skeleton and the glucosyl moiety are clearly distinguishable. clockss.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.net For example, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on 3R- and 3S-thunberginol H 8-O-glucosides have shown correlations that help to define the spatial relationships between different parts of the molecule, such as between the anomeric proton of the glucose unit and the protons on the dihydroisocoumarin core. clockss.org These experiments have been instrumental in confirming the attachment points of substituents. clockss.orgresearchgate.net

Table 1: ¹³C-NMR Spectroscopic Data for 3R- and 3S-Thunberginol H 8-O-Glucosides (in CD₃OD)

Carbon 3R-Thunberginol H 8-O-Glucoside (δc) 3S-Thunberginol H 8-O-Glucoside (δc)
3 70.2 70.5
4 35.8 35.8
4a 140.2 140.2
5 118.2 118.2
6 128.1 128.1
7 116.8 116.8
8 157.2 157.2
8a 102.1 102.1
1' 132.8 132.8
2' 112.1 112.1
3' 149.2 149.2
4' 149.9 149.9
5' 116.2 116.2
6' 120.1 120.1
3'-OCH₃ 56.5 56.5
4'-OCH₃ 56.6 56.6
Glc-1'' 103.2 103.2
Glc-2'' 75.1 75.1
Glc-3'' 78.2 78.2
Glc-4'' 71.5 71.5
Glc-5'' 78.0 78.0
Glc-6'' 62.8 62.8

Data sourced from a study on dihydroisocoumarin glycosides from Hydrangea macrophylla. clockss.org

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Fast Atom Bombardment (FAB-MS), allows for the precise determination of the molecular formula. clockss.org For example, the positive-ion FAB-MS of 3R- and 3S-thunberginol H 8-O-glucosides shows a quasi-molecular ion peak at m/z 485 [M+Na]⁺, which corresponds to the molecular formula C₂₃H₂₆O₁₀. clockss.org

MS/MS fragmentation analysis further aids in structural elucidation by breaking down the molecule and analyzing the resulting fragments. In the case of dihydroisocoumarins like this compound, common neutral loss cleavages, such as the loss of CO₂, are observed, which is indicative of the α-cleavage of the carbonyl group in the lactone ring. mdpi.com For glycosylated forms, a characteristic neutral loss of the sugar moiety (e.g., 162.053 Da for a hexoside) is a key diagnostic feature. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectra of this compound glycosides typically show absorption bands corresponding to hydroxyl groups, a δ-lactone carbonyl group, and an aromatic ring. clockss.org For instance, the IR spectrum of 3R-thunberginol H 8-O-glucoside displays absorption bands at 3400 cm⁻¹ (hydroxyl), 1709 cm⁻¹ (lactone), and 1603 cm⁻¹ (aromatic ring). clockss.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is indicative of the chromophore system. The UV spectra of this compound and its glycosides show absorption maxima that are characteristic of the dihydroisocoumarin structure. clockss.org For example, 3R-thunberginol H 8-O-glucoside exhibits UV absorption maxima at approximately 233, 285, and 295 nm. clockss.org

X-ray Crystallography for Definitive Structural Confirmation of this compound

Chiroptical Methods for Absolute Configuration Assignment of this compound

The presence of stereocenters in this compound necessitates the use of chiroptical methods to determine its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms.

The absolute configuration at the C-3 position of the dihydroisocoumarin skeleton of this compound and its glycosides is determined by analyzing their ECD spectra. The 3R- and 3S-epimers exhibit nearly mirror-image ECD curves. For example, the CD spectrum of 3R-thunberginol H 8-O-glucoside shows characteristic positive Cotton effects, while its 3S-epimer displays characteristic negative Cotton effects at similar wavelengths. clockss.org This comparison allows for the unambiguous assignment of the absolute configuration at the chiral center. clockss.orgpharm.or.jpresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
3R-Phyllodulcin 3'-O-β-D-glucopyranoside
3R-Thunberginol H 8-O-Glucoside
3S-Phyllodulcin
3S-Phyllodulcin 3'-O-glucoside
3S-Thunberginol H 8-O-Glucoside
Diazomethane
This compound

Optical Rotatory Dispersion (ORD) Analysis

While direct Optical Rotatory Dispersion (ORD) data for this compound is not extensively reported in the primary literature, its stereochemical configuration has been definitively established using the closely related and powerful technique of Circular Dichroism (CD) spectroscopy. clockss.org ORD and CD are both chiroptical methods that measure the differential interaction of chiral molecules with polarized light, providing crucial information about their absolute stereochemistry. wikipedia.orgmedchemexpress.com

The absolute stereostructures of the enantiomeric 3R- and 3S-thunberginol H 8-O-glucosides were determined by analyzing their CD spectra. clockss.org The CD spectrum of 3S-thunberginol H 8-O-glucoside displays a characteristic curve for 3S-dihydroisocoumarins, which was key to its structural assignment. clockss.orgpharm.or.jp This chiroptical analysis, in conjunction with other spectroscopic evidence, allowed for the unambiguous determination of the stereochemistry at the C-3 chiral center.

The specific CD spectral data for the 8-O-glucoside derivatives of this compound are detailed below:

Compound[θ] (nm)
3R-Thunberginol H 8-O-glucoside +11000 (254), +7400 (296)
3S-Thunberginol H 8-O-glucoside +9900 (241), -7900 (260), -9000 (295)

This interactive table provides the Circular Dichroism (CD) spectral data for the 3R and 3S enantiomers of this compound 8-O-glucoside, as reported in scientific literature. clockss.org

Computational Chemistry Approaches in Structural Validation and Prediction for this compound

For a molecule like this compound, computational approaches such as molecular docking could be employed to predict its interactions with biological targets. guidechem.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could correlate its structural features with its biological activities. guidechem.com Public databases like PubChem provide computationally predicted properties for this compound, which can serve as a preliminary guide for further research. These predicted values offer insights into the molecule's physicochemical characteristics.

Below is a table of computationally predicted properties for this compound:

PropertyPredicted Value
Molecular Formula C17H16O5
Molecular Weight 300.31 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 300.099774 g/mol
Topological Polar Surface Area 75.9 Ų
Heavy Atom Count 22

This interactive table presents computationally predicted properties for this compound, sourced from the PubChem database. These values are generated through computational models and have not been experimentally verified. uni.lu

Chemical Synthesis and Derivatization Strategies of Thunberginol H

Total Synthesis Approaches to Thunberginol H and its Core Skeleton

While a dedicated total synthesis of this compound has not been prominently reported in scientific literature, established methodologies for the construction of 3-aryl-3,4-dihydroisocoumarins provide a clear blueprint for its potential synthesis. acs.orgresearchgate.netresearchgate.net These approaches focus on the efficient assembly of the core lactone structure and the stereocontrolled introduction of the C-3 aryl substituent.

A logical retrosynthetic analysis of this compound reveals several potential strategies for its construction. The primary disconnections target the ester bond of the lactone and the carbon-carbon bond connecting the C-3 aryl substituent.

Strategy A: Lactonization via Stilbene-Carboxylic Acid: This approach disconnects the lactone's C-O bond, leading back to a stilbene-2-carboxylic (B8676988) acid intermediate. This precursor, containing the pre-formed carbon skeleton, would undergo an intramolecular cyclization to form the dihydroisocoumarin ring. rsc.org This method is advantageous for establishing the core structure in a single, often high-yielding, step.

Strategy B: Friedel-Crafts Acylation Route: A second common strategy involves disconnecting the C4-C4a bond of the dihydroisocoumarin ring. This leads back to a 2-halomethylphenylacetic acid derivative and a 3,4-dimethoxybenzene moiety. A more practical variant of this approach involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative with an arylacetyl chloride, followed by further manipulations to form the heterocyclic ring. researchgate.net This pathway offers flexibility in the introduction of aromatic substituents.

Strategy C: Arylation of Homophthalic Anhydride (B1165640): This strategy involves the disconnection of the C3-aryl bond, suggesting a route starting from a homophthalic anhydride derivative and a 3,4-dimethoxyphenyl organometallic reagent. Subsequent reduction and cyclization would yield the target molecule.

Retrosynthetic Strategy Key Disconnection Precursors Relevant Findings
Lactonization C1-O bond (Lactone ester)Stilbene-2-carboxylic acidThermal ring closure of stilbene-2-carboxylic acids has been shown to produce 3-aryl-3,4-dihydroisocoumarins. rsc.org
Friedel-Crafts Acylation C4-C4a bondAryl-acetic acid and a substituted benzene derivativeA convenient method for synthesizing dihydroisocoumarins, including analogs of other thunberginols, utilizes Friedel-Crafts acylation as a key step. researchgate.net
Homophthalic Anhydride Arylation C3-Aryl bondHomophthalic anhydride and an organometallic aryl reagentCondensation of homophthalic acid with benzoyl chlorides is a known method for producing the keto-acid precursor to dihydroisocoumarins. researchgate.net

This compound possesses a single stereocenter at the C-3 position. The natural product exists as both 3R and 3S stereoisomers, often in glycosidic form. acs.org Consequently, a key challenge in its total synthesis is the control of this stereochemistry. Several modern catalytic asymmetric methods are applicable to the synthesis of chiral 3,4-dihydroisocoumarins.

One prominent strategy involves the enantioselective halocyclization of styrene-type carboxylic acids. For instance, an amino-thiocarbamate catalyzed enantioselective bromocyclization can produce 3-bromo-3,4-dihydroisocoumarins with high enantiomeric excess. nih.govacs.org The resulting 3-bromo intermediate is a versatile building block that can be further functionalized, including through cross-coupling reactions to introduce the 3,4-dimethoxyphenyl group, to afford enantiopure this compound.

Another innovative approach utilizes N-heterocyclic carbene (NHC) catalysis. An enantioselective NHC-catalyzed β-arylation/cyclization of α-bromoenals with phenols can directly assemble the chiral 4-aryl-3,4-dihydrocoumarin core, a related structural motif, demonstrating the power of organocatalysis in constructing these chiral heterocycles. rsc.org

Enantioselective Method Catalyst/Reagent Key Transformation Potential Application to this compound
Halocyclization Chiral Amino-thiocarbamateEnantioselective bromolactonization of a styrene-type carboxylic acidSynthesis of a chiral 3-bromo-dihydroisocoumarin intermediate, followed by Suzuki or other cross-coupling to install the 3,4-dimethoxyphenyl group. nih.govacs.org
NHC Catalysis Chiral N-Heterocyclic CarbeneAsymmetric β-arylation/cyclization of an α,β-unsaturated precursorDirect asymmetric construction of the 3-aryl-3,4-dihydroisocoumarin skeleton from acyclic precursors. rsc.org
Dynamic Reductive Kinetic Resolution Enzyme/Metal CatalystOne-pot conversion of a racemic intermediate to a single enantiomer productPotentially applicable to racemic keto-acid precursors to selectively form one enantiomer of the corresponding hydroxy-acid before cyclization.

The synthesis of complex dihydroisocoumarins like this compound presents several general challenges. These include achieving regioselectivity in reactions involving polysubstituted aromatic rings, controlling the stereocenter at C-3, and managing sensitive functional groups like phenols that may require protection-deprotection steps.

Innovations in synthetic methodology have provided powerful solutions to these challenges. The development of transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, has revolutionized the formation of the isocoumarin (B1212949) core. jst.go.jp Cascade reactions, where multiple bonds are formed in a single operation, offer increased efficiency and atom economy. For example, a C-H oxidation/conjugate addition/cyclization cascade has been developed for the one-pot synthesis of multisubstituted 3,4-dihydrocoumarins with excellent diastereoselectivity. nih.gov The use of photocatalysis also represents a modern approach to accessing key intermediates under mild conditions. acs.org These advanced strategies are directly applicable to streamlining a potential total synthesis of this compound.

Semi-Synthetic Routes from Naturally Occurring Precursors of this compound

Semi-synthesis utilizes readily available natural products as starting materials for conversion into target molecules that are difficult to obtain or synthesize from scratch. scripps.edu For this compound, a hypothetical semi-synthetic route could begin with a more abundant, structurally related dihydroisocoumarin isolated from Hydrangea species, such as hydrangenol (B20845).

Hydrangenol shares the same dihydroisocoumarin core and C-3 aryl substitution pattern but features a catechol (3,4-dihydroxyphenyl) group instead of the 3,4-dimethoxyphenyl moiety of this compound. A plausible, though not yet reported, semi-synthetic strategy would involve:

Isolation: Extraction and purification of hydrangenol from Hydrangea macrophylla.

Protection: Protection of the C-8 phenolic hydroxyl group.

Selective Methylation: Regioselective double O-methylation of the catechol moiety at the C-3' and C-4' positions. This is a challenging step that would require careful selection of methylating agents and reaction conditions to avoid methylation of the C-8 hydroxyl group.

Deprotection: Removal of the protecting group at C-8 to yield this compound.

This approach would leverage the naturally assembled complex core of hydrangenol, potentially offering a more concise route to this compound than total synthesis, provided the challenges of selective methylation can be overcome.

Directed Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for exploring structure-activity relationships (SAR) and developing new research tools. mdpi.com The functional groups of this compound—the C-8 phenol (B47542) and the two methoxy (B1213986) groups on the C-3 phenyl ring—are primary targets for modification.

Directed modifications of this compound can be envisioned to probe the biological importance of each functional group.

C-8 Phenolic Group: The hydroxyl group at C-8 is a key site for modification. It can be alkylated to produce ethers or acylated to form esters. The natural occurrence of 3R- and 3S-thunberginol H 8-O-glucosides provides a precedent for derivatization at this position. acs.org Synthetically, this site could be used to attach fluorescent tags, biotin (B1667282) labels, or other functionalities for chemical biology studies.

C-3' and C-4' Methoxy Groups: The two methoxy groups can be demethylated, either individually or together, to yield the corresponding phenolic analogs, including the catechol derivative (Thunberginol G). acs.org This would allow for an investigation into the role of these methyl ethers in receptor binding or metabolic stability. Conversely, these positions could be used to introduce longer alkyl chains or other substituents to explore steric and electronic effects.

Aromatic Rings: The core benzene ring and the pendant phenyl ring could be substituted with other groups (e.g., halogens, nitro groups, alkyl groups) to systematically map the electronic and steric requirements for any observed biological activity.

Functional Group Position Potential Modification Research Purpose
Phenolic HydroxylC-8O-Alkylation, O-Acylation, GlycosylationProbe importance of H-bond donation; attachment of probes; improve pharmacokinetic properties.
MethoxyC-3'Demethylation to hydroxylInvestigate role of H-bond donation/acceptance at this position.
MethoxyC-4'Demethylation to hydroxylInvestigate role of H-bond donation/acceptance at this position.
Both Methoxy GroupsC-3', C-4'Double demethylation to catecholGenerate Thunberginol G; assess importance of the dimethoxy pattern.
Aromatic RingsVariousHalogenation, Nitration, AlkylationModulate electronic properties and steric bulk; explore SAR.

Stereochemical Control in Derivative Synthesis

A pivotal challenge in the synthesis of this compound and its derivatives is the precise control of the stereochemistry at the C3 and C4 positions of the dihydroisocoumarin nucleus. The spatial arrangement of the 3-aryl substituent and the hydrogen at C4 significantly influences the molecule's conformation and, consequently, its biological properties. Several stereoselective strategies have been developed for the synthesis of 3,4-dihydroisocoumarins that could be adapted for this compound derivative synthesis.

One prominent approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric alkylation of a homophthalic acid derivative, where a chiral auxiliary is temporarily attached to the carboxylic acid, can establish the desired stereocenter at the C3 position. Subsequent cyclization would then yield the dihydroisocoumarin with a defined stereochemistry.

Another powerful strategy is asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 3-aryl-3,4-dihydroisocoumarins, asymmetric hydrogenation of a corresponding isocoumarin precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can effectively establish the two contiguous stereocenters at C3 and C4. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Furthermore, substrate-controlled diastereoselective reactions can be employed. In this approach, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For example, a chiral aldehyde could be used as a starting material to introduce the 3-aryl substituent with a defined stereochemistry. Subsequent cyclization to form the dihydroisocoumarin ring would then be influenced by this pre-existing stereocenter, leading to a diastereomerically enriched product.

The following table summarizes some of the key stereoselective methods applicable to the synthesis of dihydroisocoumarin derivatives, which could be extrapolated for the synthesis of this compound derivatives.

Method Description Key Reagents/Catalysts Potential Application for this compound Derivatives
Chiral Auxiliary-Mediated Synthesis A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation.Evans auxiliaries, Oppolzer's sultamControl of the C3 stereocenter during the introduction of the dihydroxyphenyl group.
Asymmetric Hydrogenation A prochiral isocoumarin precursor is hydrogenated using a chiral catalyst to create the C3 and C4 stereocenters.Chiral Rhodium or Ruthenium complexes (e.g., with BINAP, DuPhos ligands)Enantioselective reduction of a this compound isocoumarin precursor to establish the desired stereoisomer.
Substrate-Controlled Diastereoselection A pre-existing stereocenter in the starting material directs the formation of new stereocenters.Chiral aldehydes or ketones as starting materialsUse of a chiral building block for the 3-aryl substituent to influence the stereochemistry of the lactone ring formation.
Organocatalysis Small organic molecules are used as chiral catalysts to promote enantioselective reactions.Chiral amines, phosphoric acidsAsymmetric Michael additions or aldol (B89426) reactions to construct the dihydroisocoumarin core with high enantiopurity.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is of paramount importance to minimize environmental impact and enhance sustainability. arabjchem.org While specific green synthetic routes for this compound are not yet established, several green chemistry strategies can be envisioned for its synthesis based on methodologies developed for related phenolic compounds and isocoumarins. arabjchem.org

Atom Economy and Waste Prevention: A primary goal of green synthesis is to maximize the incorporation of all materials used in the process into the final product. arabjchem.org For a potential synthesis of this compound, this would involve designing reaction sequences that minimize the use of protecting groups and stoichiometric reagents, thereby reducing the generation of byproducts. Catalytic methods, such as transition metal-catalyzed cross-coupling reactions to form the C-C bond between the two aromatic rings, would be preferable to stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids, or ionic liquids. For the synthesis of a polar molecule like this compound, water could potentially be used as a solvent for certain steps, particularly those involving enzymatic catalysis. Solvent-free reactions, where the reactants are heated together without a solvent, also represent a highly green approach.

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency in chemical reactions. eurekaselect.com Microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. The synthesis of the isocoumarin core of this compound could potentially be accelerated using microwave irradiation, particularly in key cyclization or condensation steps. arabjchem.org

Use of Renewable Feedstocks and Biocatalysis: A truly green synthesis of this compound would ideally start from renewable feedstocks. While this is a long-term goal, the use of biocatalysis offers a more immediate green alternative to traditional chemical reagents. Enzymes can operate under mild conditions (room temperature, neutral pH, and in aqueous media) and often exhibit high chemo-, regio-, and stereoselectivity. For instance, a lipase (B570770) could be used for the regioselective acylation or deacylation of the phenolic hydroxyl groups in this compound or its precursors. Furthermore, enzymes such as laccases could be employed for oxidative coupling reactions.

The following table outlines potential applications of green chemistry principles to a hypothetical synthesis of this compound.

Green Chemistry Principle Potential Application in this compound Synthesis Examples of Green Techniques
Prevention Designing a synthesis with fewer steps and minimal byproduct formation.Convergent synthesis, tandem reactions.
Atom Economy Maximizing the incorporation of starting materials into the final product.Catalytic C-H activation, addition reactions instead of substitution.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.Replacement of toxic reagents (e.g., phosgene (B1210022) derivatives) with safer alternatives.
Designing Safer Chemicals Designing derivatives with reduced toxicity while maintaining efficacy.N/A (Focus is on synthesis of the natural product).
Safer Solvents and Auxiliaries Minimizing or eliminating the use of hazardous solvents.Water, ethanol (B145695), supercritical CO₂, ionic liquids, solvent-free reactions. arabjchem.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Microwave-assisted synthesis, photochemical reactions. eurekaselect.com
Use of Renewable Feedstocks Using raw materials derived from renewable sources.Synthesis from bio-derived starting materials (e.g., from lignin).
Reduce Derivatives Minimizing the use of protecting groups.Use of chemoselective reagents that react with one functional group in the presence of others.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.Transition metal catalysis, organocatalysis, biocatalysis.
Design for Degradation Designing products that break down into innocuous substances after use.N/A (Focus is on the natural product itself).
Real-time analysis for Pollution Prevention In-process monitoring to prevent the formation of hazardous substances.Use of spectroscopic techniques (e.g., IR, NMR) to monitor reaction progress.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance that minimize the potential for chemical accidents.Avoiding highly reactive or explosive reagents and intermediates.

Biosynthetic Pathway Investigations of Thunberginol H

Identification of Primary Metabolite Precursors to Thunberginol H

The biosynthesis of dihydroisocoumarins like this compound originates from the phenylpropanoid and polyketide pathways. biorxiv.orguniversiteitleiden.nl The core structure is assembled from precursors derived from primary metabolism. nih.gov The primary aromatic precursor is L-phenylalanine, which is channeled from the shikimate pathway. biorxiv.orgfrontiersin.org Through a deamination process catalyzed by L-phenylalanine ammonia (B1221849) lyase (PAL), L-phenylalanine is converted into cinnamic acid. biorxiv.orgfrontiersin.org

Further enzymatic steps are proposed to convert cinnamic acid into p-coumaric acid, which is then activated to its CoA-thioester, p-coumaroyl-CoA. biorxiv.orgfrontiersin.org This activated molecule serves as a key starter unit for the subsequent polyketide synthesis. The extender units for the growing polyketide chain are provided by malonyl-CoA, a central molecule derived from the primary metabolite acetyl-CoA. frontiersin.orgmdpi.com The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA forms the polyketide backbone of dihydroisocoumarins. mdpi.comfrontiersin.org

Metabolomic studies comparing Hydrangea accessions with high and low concentrations of related dihydroisocoumarins, such as phyllodulcin (B192096), support this pathway. Accessions with high levels of these compounds show more active metabolism of phenylalanine and p-coumaric acid. biorxiv.org This correlation provides strong evidence for their role as primary precursors.

Elucidation of Enzymatic Cascade Reactions in this compound Biosynthesis

The formation of the this compound molecule from its primary precursors involves a series of precisely controlled enzymatic reactions. This cascade is primarily orchestrated by Type III polyketide synthases (PKS) and subsequent modifying enzymes that catalyze cyclization, reduction, and other transformations.

Characterization of Key Biosynthetic Enzymes and Gene Identification

The central enzymes in the biosynthesis of the dihydroisocoumarin core are Type III polyketide synthases. mdpi.comfrontiersin.org In Hydrangea macrophylla, several key PKS enzymes have been identified and characterized, providing a model for this compound biosynthesis.

p-Coumaroyl triacetic acid synthase (CTAS): This enzyme, identified in Hydrangea macrophylla var. thunbergii, catalyzes the condensation of the p-coumaroyl-CoA starter unit with three malonyl-CoA extender units to form p-coumaroyl triacetic acid. biorxiv.orgmdpi.com It shares significant sequence identity (76%) with chalcone (B49325) synthase (CHS) but possesses distinct amino acid residues that prevent the typical CHS cyclization reaction. mdpi.com

Stilbenecarboxylate synthase (STCS): Also found in H. macrophylla, STCS utilizes a dihydro-p-coumaroyl-CoA starter and three malonyl-CoA molecules to produce 5-hydroxylunularic acid, a stilbene (B7821643) carboxylic acid. universiteitleiden.nlfrontiersin.org This highlights the diversity of PKS enzymes in Hydrangea and their ability to generate different backbone structures. frontiersin.org

Hypothetical Polyketide Cyclase (PKC) and Ketoreductase (KR): While not definitively identified for this compound, it is proposed that after the initial polyketide chain is formed by a PKS, a specific cyclase (PKC) is required to form the isocoumarin (B1212949) ring structure. biorxiv.orgbiorxiv.org Subsequently, a ketoreductase (KR) would be necessary to reduce a double bond in the precursor, leading to the dihydroisocoumarin core. biorxiv.orgbiorxiv.org Transcriptome analysis of Hydrangea accessions has shown that genes for PKS, PKC, and KR are upregulated in varieties with high dihydroisocoumarin content, supporting their involvement. biorxiv.org

Recent genomic studies on H. macrophylla have begun to assemble high-quality reference genomes, which will be instrumental in identifying the specific genes for these enzymes and others involved in the pathway, such as hydroxylases and methyltransferases that add the final decorations to the this compound molecule. newswise.com

Table 1: Key and Proposed Enzymes in Dihydroisocoumarin Biosynthesis

Enzyme CategorySpecific Enzyme (Example)Proposed Function in this compound PathwayGene Identified/CharacterizedSource
Polyketide Synthase p-Coumaroyl triacetic acid synthase (CTAS)Catalyzes the condensation of p-coumaroyl-CoA with 3x malonyl-CoA.Yes, in H. macrophylla biorxiv.orgmdpi.com
Polyketide Synthase Stilbenecarboxylate synthase (STCS)Catalyzes condensation to form a stilbene carboxylic acid precursor.Yes, in H. macrophylla universiteitleiden.nlfrontiersin.org
Cyclase Polyketide Cyclase (PKC)Catalyzes the cyclization of the linear polyketide to form the isocoumarin ring.Proposed, upregulated in high-DHC accessions biorxiv.org
Reductase Ketoreductase (KR)Reduces a double bond to form the 3,4-dihydroisocoumarin core.Proposed, upregulated in high-DHC accessions biorxiv.org
Methyltransferase Orcinol O-methyltransferase (OOMT)Potentially involved in methylating hydroxyl groups on the aromatic rings.Characterized in other species like Rosa hybrida nih.govnih.gov

Mechanistic Studies of Biosynthetic Enzymes Involved in this compound Formation

The mechanism of Type III PKS enzymes like CTAS and STCS is a central area of study. These enzymes function as homodimers and possess a conserved catalytic triad (B1167595) of Cys, His, and Asn in their active site. mdpi.com The reaction begins with the starter molecule, p-coumaroyl-CoA, binding to the active site cysteine. This is followed by three sequential decarboxylative condensations with malonyl-CoA, extending the polyketide chain. mdpi.com

The crucial difference between various PKS enzymes lies in the final cyclization step. While chalcone synthase (CHS) performs a Claisen condensation to form a chalcone, CTAS from Hydrangea lacks this cyclization ability, releasing a linear tetraketide acid. universiteitleiden.nlmdpi.com It is proposed that the specific shape and amino acid residues of the active site cavity in the Hydrangea PKS, along with the action of a separate cyclase (PKC), directs the polyketide intermediate towards an aldol (B89426) condensation to form the isocoumarin ring. biorxiv.orguniversiteitleiden.nl The replacement of a conserved threonine in CHS with an asparagine in CTAS is one of the key differences thought to influence product specificity. mdpi.com

Isotope Labeling Studies in this compound Biosynthesis

Isotope labeling is a powerful technique for tracing the metabolic flow from primary precursors to final secondary metabolites. beilstein-journals.org While specific isotope labeling studies focusing exclusively on this compound are not extensively documented, studies on related dihydroisocoumarins in Hydrangea and other organisms provide a clear blueprint for its origins.

Early studies using ¹⁴C-labeled compounds in Hydrangea demonstrated that L-phenylalanine and cinnamic acid are precursors to the dihydroisocoumarin phyllodulcin. biorxiv.orguni-halle.de These experiments confirmed that the biosynthetic pathway branches off from p-coumaric acid. biorxiv.orguni-halle.de

In broader studies on polyketide biosynthesis, feeding experiments with ¹³C-labeled acetate (B1210297) (a precursor to malonyl-CoA) and analysis by NMR spectroscopy have been used to definitively establish the polyketide origin of the isocoumarin ring. rsc.orgnih.gov Such experiments would be expected to show incorporation of labeled acetate units into the lactone ring portion of this compound, confirming the involvement of the acetate-malonate pathway. mdpi.com Modern mass spectrometry-based platforms that use parallel stable isotope labeling can rapidly categorize metabolites based on precursor incorporation, offering a high-throughput method to validate biosynthetic pathways. nih.gov Applying such techniques to Hydrangea could precisely map the flow of carbon from phenylalanine and acetate into the this compound molecule.

Genetic Engineering and Synthetic Biology Approaches for Investigating this compound Production

Genetic engineering and synthetic biology offer promising avenues for both studying and producing this compound and related compounds. These approaches can be used to characterize enzyme function, elucidate pathway steps, and potentially create novel compounds.

The heterologous expression of biosynthetic genes in microbial hosts like E. coli or yeast (Saccharomyces cerevisiae) is a common strategy. rsc.org For example, genes encoding the PKS and modifying enzymes from Hydrangea could be introduced into these hosts. Successful production of this compound or its precursors in a microbial system would confirm the function of the introduced genes. This approach has been used to study PKS enzymes from other plants and fungi. rsc.orgnih.gov

Furthermore, genetic engineering of Hydrangea itself is becoming more feasible. The development of efficient Agrobacterium-mediated transient transformation systems for Hydrangea allows for the rapid study of gene function in planta. researchgate.net This could be used to overexpress or silence candidate genes (e.g., for a specific PKS or cyclase) and observe the resulting changes in the plant's metabolome, thereby confirming the gene's role in this compound biosynthesis. The recent publication of high-quality Hydrangea macrophylla genomes provides a critical resource for these genetic engineering efforts, enabling the precise targeting of genes for functional analysis and for breeding programs aimed at enhancing the production of specific compounds. newswise.com

Biological Activities and Mechanistic Insights of Thunberginol H

In Vitro Pharmacological Profiling of Thunberginol H and its Analogs

The in vitro evaluation of this compound and its analogs has revealed a range of biological activities, primarily investigated through cell-based assays, enzyme inhibition studies, and receptor binding interactions.

Cell-Based Assays for Specific Biological Activity Evaluation

Cell-based assays have been instrumental in elucidating the specific biological effects of thunberginol analogs, particularly in the contexts of neuroprotection and anti-allergic responses.

Studies on Thunberginol C have demonstrated its neuroprotective capabilities. In primary cortical neuron cell cultures, Thunberginol C was shown to inhibit neuronal death induced by the stress hormone corticosterone. This protective effect was observed through the maintenance of cell viability (measured by MTT assay) and the reduction of cytotoxicity (measured by LDH-release assay). dergipark.org.tr

Furthermore, analogs such as Thunberginols A and B have been evaluated for their anti-allergic properties in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. These compounds were found to substantially inhibit the antigen-induced release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4). nih.govnih.gov This suggests a potent inhibitory effect on the degranulation process that is central to allergic reactions. nih.gov

While these studies highlight the potential of the thunberginol class of compounds, specific cell-based assay data for this compound itself is not extensively documented in current scientific literature.

Enzyme Inhibition and Activation Studies by this compound

The primary enzymatic targets identified for thunberginol analogs are cholinesterases, which are relevant to neurodegenerative conditions like Alzheimer's disease. Thunberginol C has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr Kinetic studies have shown that it acts as a non-competitive inhibitor. dergipark.org.tr Further research has demonstrated that Thunberginol C is selective for these enzymes, showing no significant inhibition against other serine proteases like trypsin and chymotrypsin.

In addition to cholinesterase inhibition, Thunberginol C has shown notable inhibitory activity against other enzymes. It is a potent inhibitor of α-glucosidase, with an IC50 value significantly lower than that of the standard drug acarbose, suggesting potential for anti-diabetic applications. dergipark.org.tr It also exhibits inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) production. dergipark.org.trdergipark.org.tr

Direct enzyme inhibition or activation studies for this compound are scarce. However, its availability in a commercial ATPase assay kit suggests its use as a reference compound for studying the activity of ATP-binding cassette (ABC) transporters like the Multidrug Resistance-Associated Protein 2 (MRP2), indicating a potential interaction with this enzyme system.

Table 1: Enzyme Inhibitory Activities of Thunberginol C

Enzyme IC50 (µM) Standard IC50 (µM) of Standard
Acetylcholinesterase (AChE) 41.96 ± 1.06 - -
Butyrylcholinesterase (BChE) 42.36 ± 3.67 - -
α-Glucosidase 94.76 ± 2.98 Acarbose 1036.2 ± 2.70
Tyrosinase - Kojic Acid -

Data sourced from multiple in-vitro studies. dergipark.org.tr

Receptor Binding Assays and Ligand-Target Interactions

While direct receptor binding assays for this compound are not widely published, in silico molecular docking studies have provided insights into the ligand-target interactions of its analogs.

Molecular docking analyses of Thunberginol C with cholinesterases have revealed that it binds to the peripheral anionic site (PAS) of both AChE and BChE. dergipark.org.tr This interaction is primarily driven by hydrophobic forces and van der Waals interactions with specific amino acid residues within the binding pocket, which explains its non-competitive mode of inhibition. dergipark.org.tr

Research on other dihydroisocoumarins from Hydrangea macrophylla has shown that this class of compounds can inhibit the binding of the SARS-CoV-2 spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor. Although this compound was not specifically tested in this study, it suggests a potential area for future investigation into its receptor binding capabilities.

Molecular Targets and Signaling Pathways Modulated by this compound

The biological effects of thunberginols are underpinned by their ability to modulate specific molecular targets and influence intracellular signaling cascades. Research has focused on identifying these targets and understanding the resulting changes in gene and protein expression.

Proteomic and Metabolomic Approaches for Target Identification

Comprehensive proteomic and metabolomic studies to globally identify the molecular targets of this compound are not yet available in the scientific literature. Such "omics" approaches are powerful tools for unbiased discovery of protein and metabolite changes in response to a compound, which can reveal novel mechanisms of action. mdpi.comresearchgate.net

Metabolomic profiling has been utilized to identify and quantify various dihydroisocoumarins, including glycosides of this compound, in extracts from different cultivars of Hydrangea macrophylla. capes.gov.br This confirms the natural occurrence of the compound but does not identify its functional targets within a biological system. Future research employing proteomic techniques like affinity chromatography-mass spectrometry or metabolomic analysis of treated cells could provide a deeper understanding of the pathways directly affected by this compound.

Gene Expression and Transcriptomic Profiling in Response to this compound

While transcriptomic data for this compound is not available, studies on its analogs provide valuable clues about its potential effects on gene expression.

Research on Thunberginols A and B has shown that they can modulate the expression of genes involved in the allergic response. In RBL-2H3 cells, Thunberginol B was found to inhibit the up-regulated expression of messenger RNA (mRNA) for several key cytokines, including IL-2, IL-3, IL-4, IL-13, and TNF-α, as well as granulocyte/macrophage-colony stimulating factor (GM-CSF). nih.gov

The mechanism for this gene regulation appears to involve the inhibition of the Activator Protein-1 (AP-1) transcription factor. Thunberginols A and B were shown to inhibit the phosphorylation of c-jun and the expression of c-fos mRNA, both of which are components of AP-1. nih.gov This inhibition was linked to the suppression of the extracellular signal-regulated kinases (ERK1/2) signaling pathway. nih.gov Furthermore, studies have shown that Thunberginol C can reduce the levels of TNF-α, which is consistent with an ability to modulate inflammatory gene expression.

Table 2: Effect of Thunberginol B on Cytokine mRNA Expression

Cytokine Effect
Interleukin-2 (IL-2) Inhibition of up-regulated gene expression
Interleukin-3 (IL-3) Inhibition of up-regulated gene expression
Interleukin-4 (IL-4) Inhibition of up-regulated gene expression
Interleukin-13 (IL-13) Inhibition of up-regulated gene expression
Tumor Necrosis Factor-alpha (TNF-α) Inhibition of up-regulated gene expression
GM-CSF Inhibition of up-regulated gene expression

Data from a study on RBL-2H3 cells. nih.gov

Direct Binding Assays with Cellular Macromolecules

Currently, there is a notable absence of published scientific literature detailing direct binding assays performed between this compound and specific cellular macromolecules. Research has more prominently featured other related isocoumarins from Hydrangea species, such as hydrangenol (B20845) and phyllodulcin (B192096), in studies investigating interactions with cellular targets like the angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.net However, this compound itself has not been the subject of such reported binding studies, and its specific molecular targets within the cell remain unelucidated.

In Vivo Animal Model Studies Investigating this compound Efficacy

A comprehensive review of existing scientific research reveals a significant gap in the in vivo evaluation of this compound. To date, no studies utilizing animal models to investigate the efficacy of this compound have been published. Research on related compounds, such as Thunberginol C, has shown effects in mouse models of stress and anxiety, but these findings cannot be extrapolated to this compound. researchgate.net

Direct pre-clinical efficacy studies of this compound in established animal models of inflammation, cancer, or infection are not available in the current body of scientific work. The only relevant research has been conducted in vitro on glycosylated derivatives of this compound.

In a study focused on identifying differentiation-inducing compounds against leukemic cells, 3R- and 3S-thunberginol H 8-O-glucosides were isolated from the leaves of Hydrangea macrophylla var. thunbergii. pharm.or.jp These compounds were tested for their ability to induce differentiation in mouse myeloid M1 leukemic cells. The results indicated that both 3R- and 3S-thunberginol H 8-O-glucosides were inactive in this assay, showing no significant differentiation-inducing activity. pharm.or.jp This contrasts with other non-glycosylated isocoumarins like thunberginols A and B, which did show activity in the same study. pharm.or.jp

Table 1: In Vitro Activity of this compound Derivatives in a Cancer Model

Compound Cell Line Assay Finding
3R-Thunberginol H 8-O-glucoside Mouse Myeloid M1 (Leukemia) Differentiation Induction Inactive pharm.or.jp

There is no available data regarding the efficacy of this compound or its derivatives in pre-clinical models of inflammation or infection.

Consequent to the lack of in vivo animal research on this compound, there are no reported studies identifying or measuring pharmacodynamic biomarkers. The modulation of any biological markers in response to this compound administration in animal models has not been investigated. In contrast, studies on related compounds like Thunberginol C have identified the modulation of biomarkers such as plasma TNF-α in mice. mdpi.com

The foremost limitation in understanding the in vivo potential of this compound is the complete absence of animal model research. The current knowledge is restricted to a single in vitro study on its glycosylated forms, which demonstrated a lack of activity in a specific cancer cell line. pharm.or.jp

Future research should prioritize the following steps:

In Vitro Bioactivity Screening: The aglycone form of this compound should be systematically screened across a range of in vitro assays for various biological activities (e.g., anti-inflammatory, anti-cancer, antimicrobial) to determine if it possesses any potential therapeutic effects that its glycosides lack.

Initiation of In Vivo Studies: Should any promising in vitro activity be identified, subsequent research should proceed to in vivo studies in relevant animal models. These initial studies would need to establish basic pharmacokinetic and safety profiles before investigating efficacy.

Comparative Studies: Future animal studies could compare the activity of this compound with other well-researched thunberginols (A, C, F) and isocoumarins to understand its relative potency and potential.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific structure-activity relationship (SAR) studies centered on this compound and a series of its synthetic derivatives have not been conducted. However, indirect SAR insights can be drawn by comparing the activity of this compound glucosides with other related isocoumarins isolated from Hydrangea macrophylla.

The available data, though limited, strongly suggests that the glycosylation of the dihydroisocoumarin core can be a critical determinant of biological activity.

Impact of Glycosylation: The inactivity of 3R- and 3S-thunberginol H 8-O-glucosides in inducing differentiation of M1 leukemic cells stands in contrast to the activity reported for several non-glycosylated (aglycone) isocoumarins and dihydroisocoumarins in the same study. pharm.or.jp Further research has shown that for various biological activities, including anti-diabetic and anti-Alzheimer effects, the free, non-glycosylated form of a dihydroisocoumarin (like Thunberginol C) shows significantly higher potency than its glycosylated derivatives. dergipark.org.tr This suggests that the presence of the large, polar glucoside moiety at the 8-position of this compound sterically hinders interaction with a potential target or otherwise abrogates the compound's biological function in this context.

Influence of Stereochemistry on this compound Bioactivity

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. For the thunberginol class of compounds, the orientation of substituents at chiral centers can significantly impact how they interact with biological targets such as enzymes and receptors.

This compound has been isolated from the leaves of Hydrangea macrophylla Seringe var. thunbergii Makino primarily in the form of its glycosides. glycoscience.ruclockss.org Specifically, research has successfully isolated and elucidated the absolute stereostructures of 3R- and 3S-thunberginol H 8-O-glucosides . glycoscience.ruclockss.orgresearchgate.net This confirms that this compound exists as a pair of enantiomers (R and S forms) at the C-3 position, which are mirror images of each other.

Although bioactivity studies on these specific this compound glycosides have not been reported, research on related dihydroisocoumarins demonstrates the profound impact of stereochemistry. For instance, different enantiomers of synthetic dihydroisocoumarin derivatives have shown varying levels of cytotoxicity and ability to inhibit transport proteins involved in multidrug resistance in cancer. frontiersin.org The precise spatial arrangement defined by the R or S configuration at the chiral C-3 center dictates the molecule's fit within the binding site of a protein, influencing the efficacy of the interaction. Therefore, it is highly probable that the 3R and 3S enantiomers of this compound and its glycosides would exhibit distinct potencies for any given biological activity.

Computational SAR and Pharmacophore Modeling for this compound

Computational methods such as Structure-Activity Relationship (SAR) and pharmacophore modeling are powerful tools for drug discovery, helping to predict the biological activity of compounds and understand the molecular features necessary for their function. To date, no specific computational SAR or pharmacophore models for this compound have been published. However, studies on the broader isocoumarin (B1212949) and dihydroisocoumarin classes provide a framework for how such models could be applied to this compound.

Structure-Activity Relationship (SAR) studies analyze a series of related compounds to determine which chemical groups and structural features are responsible for their biological effects. For thunberginols and related isocoumarins, SAR studies have revealed key structural requirements for anti-allergic activity. nih.gov These studies found that a double bond at the 3,4-position, as seen in isocoumarins like Thunberginol A, leads to more potent activity than the saturated bond found in dihydroisocoumarins like this compound. nih.gov Additionally, the presence and position of hydroxyl groups on the aromatic rings are critical for activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used to screen large databases of chemical compounds to find new potential drug candidates. nih.govmedsci.org For dihydroisocoumarins, computational docking studies, a related technique, have been used to predict how these molecules might bind to and inhibit enzymes. For example, docking studies on bacterial β-lactamase enzymes and human kallikrein 5 have predicted specific hydrogen bonding and hydrophobic interactions that are crucial for the inhibitory activity of certain dihydroisocoumarins. nih.govnih.gov

These computational approaches could be instrumental in exploring the therapeutic potential of this compound by identifying its likely biological targets and guiding the synthesis of more potent and selective derivatives.

Elucidation of Mechanisms of Action for Specific Biological Activities of this compound

Direct mechanistic studies on this compound are not currently available. The following sections describe the established mechanisms of action for closely related thunberginols and dihydroisocoumarins, which provide a scientifically-grounded basis for predicting the potential mechanisms of this compound.

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory potential of dihydroisocoumarins is a well-documented area of research. The likely mechanisms involve the modulation of key inflammatory pathways and mediators.

Studies on dihydroisocoumarins isolated from marine fungi have shown they can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglia, which are immune cells in the brain. kopri.re.kracs.org This inhibition is achieved by downregulating the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). kopri.re.kracs.org

Furthermore, these compounds were found to exert their effects by targeting major inflammatory signaling pathways. They can suppress the phosphorylation of the inhibitor of nuclear factor kappa B-α (IκB-α), which prevents the activation and nuclear translocation of the transcription factor NF-κB. kopri.re.kr NF-κB is a master regulator of inflammation, controlling the genes for many pro-inflammatory cytokines and enzymes. Additionally, dihydroisocoumarins have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, another crucial cascade in the inflammatory response. kopri.re.kr The anti-inflammatory effects of Thunberginol C, a closely related compound, have also been linked to its ability to suppress neuroinflammation and oxidative stress in the brain. mdpi.com

Compound ClassObserved EffectMechanism of ActionReference
Dihydroisocoumarins (from marine fungi)Inhibition of NO and PGE2 productionSuppression of iNOS and COX-2 expression kopri.re.kracs.org
Dihydroisocoumarins (from marine fungi)Suppression of pro-inflammatory gene expressionInhibition of NF-κB activation via suppression of IκB-α phosphorylation kopri.re.kr
Dihydroisocoumarins (from marine fungi)Modulation of inflammatory signalingInhibition of p38 MAPK pathway kopri.re.kr
Thunberginol CAttenuation of neuroinflammationSuppression of microglial activation and oxidative stress mdpi.com

Anti-tumor Mechanisms of this compound

Coumarins and their derivatives, including dihydroisocoumarins, have emerged as a promising class of anti-tumor agents, acting through a variety of mechanisms. nih.gov

One potential mechanism is the inhibition of enzymes that are overactive in cancer. Computational and in vitro studies have shown that certain 3,4-dihydroisocoumarin derivatives exhibit potent antiproliferative activity against breast cancer cells (MCF-7). nih.gov Docking studies predicted that the most active of these compounds binds to the active site of kallikrein 5 (KLK5), a serine protease implicated in cancer progression, by forming hydrogen bonds with key amino acid residues like Ser190 and Gln192. nih.gov Other dihydroisocoumarins have been found to selectively inhibit aromatase, an enzyme that converts androgens to estrogens and is a key target in hormone-dependent breast cancer. acs.org

Another important anti-tumor strategy is overcoming multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of chemotherapy drugs. nih.gov The transmembrane protein P-glycoprotein (P-gp) is a major cause of MDR, as it actively pumps drugs out of the cancer cell. frontiersin.org Studies have demonstrated that some synthetic 3,4-dihydroisocoumarins can inhibit the function of P-gp, thereby re-sensitizing resistant cancer cells to conventional drugs like doxorubicin. frontiersin.org

Finally, many coumarin (B35378) derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death). This can be achieved by activating caspase enzymes (like caspase-3 and -9), which are the executioners of the apoptotic process, and by disrupting the mitochondrial membrane potential. nih.gov

Antimicrobial Mechanisms of this compound

Several thunberginols and related dihydroisocoumarins have demonstrated antimicrobial properties, particularly against oral bacteria. colab.ws While the precise mechanisms for many of these natural products are still under investigation, recent studies on dihydroisocoumarins from fungal sources have provided significant insights.

A key mechanism of bacterial resistance to common antibiotics like penicillin is the production of β-lactamase enzymes, which deactivate the antibiotic. The discovery of compounds that can inhibit these enzymes is a critical strategy to combat antibiotic resistance. nih.gov Molecular docking studies have been performed on several dihydroisocoumarins isolated from Penicillium chrysogenum. nih.govnih.gov These in silico analyses predicted that the dihydroisocoumarin scaffold has a good binding affinity for the active sites of several clinically important β-lactamase enzymes, including NDM-1, CTX-M-15, and OXA-48. nih.govnih.gov The models suggest that the compounds interact with key amino acid residues within the enzyme's active site through hydrogen bonds and hydrophobic interactions, potentially blocking their function. nih.gov This suggests that a plausible antimicrobial mechanism for this compound could be the inhibition of bacterial resistance enzymes.

Compound/ClassTarget OrganismsProposed Mechanism of ActionReference
Thunberginols A, B, FOral BacteriaNot elucidated colab.ws
Dihydroisocoumarins (from P. chrysogenum)Gram-positive and Gram-negative bacteriaInhibition of β-Lactamase enzymes (NDM-1, CTX-M, OXA-48) nih.govnih.gov

Immunomodulatory Mechanisms of this compound

Immunomodulators are substances that can modify the activity of the immune system, either by suppressing or stimulating its response. ekb.eg The isocoumarin Thunberginol A, which is structurally related to this compound, has been shown to possess significant immunosuppressive activity. researchgate.net

Detailed studies on mouse splenocytes (immune cells from the spleen) revealed that Thunberginol A significantly suppressed the proliferation of both B lymphocytes (stimulated by lipopolysaccharide) and T lymphocytes (stimulated by concanavalin (B7782731) A). researchgate.net This dual action on two major arms of the adaptive immune system is noteworthy.

The mechanism appears to be distinct from that of well-known immunosuppressants. For example, while the drug cyclosporin (B1163) A strongly suppresses T cell proliferation induced by both concanavalin A and phytohemagglutinin, Thunberginol A only inhibited the former. researchgate.net This suggests that Thunberginol A acts on a more specific subset of T cell activation pathways. researchgate.net Furthermore, Thunberginol A was found to be less cytotoxic to splenocytes than other common immunosuppressants. researchgate.net These findings indicate that Thunberginol A, and potentially other thunberginols like this compound, may act through a novel immunosuppressive mechanism that could contribute to the management of type IV allergic reactions. researchgate.net

Analytical Methodologies for Thunberginol H Quantification and Detection

Chromatographic Techniques for Thunberginol H Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of complex mixtures like plant extracts. Various chromatographic techniques have been adapted for the isolation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dihydroisocoumarins, including this compound, from sources such as Hydrangea macrophylla. mdpi.comresearchgate.netresearchgate.net The method's versatility allows for the use of different stationary phases and detection modes to achieve optimal separation and sensitivity.

Chromatographic Conditions: Reverse-phase HPLC is commonly employed, utilizing C18 or ODS (octadecylsilane) columns. nih.govjst.go.jp Gradient elution systems consisting of water (often acidified with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) are typically used to separate this compound from other related compounds in the extract. nih.govfrontiersin.org For the separation of enantiomers, such as the 3R- and 3S- forms of this compound glycosides, chiral column HPLC is necessary. researchgate.net

Detection Modes:

UV-Diode Array Detection (DAD): this compound possesses chromophores that allow for its detection using UV spectroscopy. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. The UV spectra for dihydroisocoumarins typically show absorption maxima that are characteristic of their structure. pharm.or.jp For instance, analyses of related compounds in Hydrangea extracts have utilized detection at 228 nm and 280 nm. nih.govfrontiersin.org

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte. It is particularly useful for detecting compounds that lack a significant UV absorbance. The combination of LC-MS with ELSD has been noted for the analysis of this compound, with some commercial standards specifying an assay of ≥90% purity determined by this method. chembuyersguide.comsigmaaldrich.cnsigmaaldrich.com This suggests its utility in the comprehensive profiling of extracts where not all compounds are UV-active.

A study on the quantification of Thunberginol C, a structurally similar dihydroisocoumarin, in Hydrangea macrophylla extract utilized HPLC-DAD for analysis, highlighting the applicability of this method for quantifying specific thunberginols. mdpi.com

Table 1: HPLC Methods for the Analysis of Thunberginol-Related Compounds

CompoundColumnMobile PhaseDetectionReference
Hydrangenol (B20845) (related dihydroisocoumarin)Luna C18 (4.6 mm x 250 mm, 5 µm)Acetonitrile and water gradientUV (228 nm) nih.gov
Thunberginol CNot specifiedNot specifiedDAD mdpi.com
This compound Glycosides (3R/3S)Chiral columnMethanolNot specified researchgate.net
This compoundNot specifiedNot specifiedLC/MS-ELSD chembuyersguide.comsigmaaldrich.cn

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of dihydroisocoumarins like this compound, direct analysis by GC-MS is not feasible. To make these compounds amenable to GC analysis, a derivatization step is required to convert the non-volatile compound into a volatile derivative. jfda-online.com This typically involves the chemical modification of polar functional groups, such as hydroxyl groups, to increase the compound's volatility. sigmaaldrich.com

Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Another approach is acylation, using reagents like acetic anhydride (B1165640) to form ester derivatives. mdpi.com

While the principles of derivatization are well-established, and GC-MS is a standard method for analyzing various plant metabolites, specific applications of GC-MS for the analysis of derivatized this compound are not extensively documented in the available scientific literature. The development of such a method would require optimization of the derivatization reaction (reagent, temperature, and time) and the GC-MS parameters. sigmaaldrich.commdpi.com The primary advantage would be the high chromatographic resolution of GC and the confident identification provided by mass spectrometry.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. sigmaaldrich.com

SFC is well-suited for the analysis of a wide range of compounds, from non-polar to moderately polar, and is particularly effective for the separation of chiral compounds. sigmaaldrich.com Given that this compound exists as enantiomers, SFC could be a valuable tool for their separation and quantification. Modern SFC often uses co-solvents such as methanol mixed with the carbon dioxide to elute more polar compounds, making it applicable to a broader range of analytes.

Although SFC has been applied to the analysis of various natural products, specific studies detailing the use of SFC for the analysis of this compound are not readily found in the literature. However, its potential for the rapid and efficient chiral separation of dihydroisocoumarins makes it a promising area for future research.

Mass Spectrometry (MS)-Based Methodologies for this compound

Mass spectrometry has become an indispensable tool in natural product analysis due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with a chromatographic separation technique, it offers a powerful platform for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone for the analysis of this compound and its metabolites. This technique is routinely used for the comprehensive metabolite profiling of Hydrangea species. mdpi.comresearchgate.netnih.gov

Metabolite Profiling: Untargeted LC-MS analysis, often using high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-ToF), allows for the identification of a wide array of compounds in a single run, including various thunberginols and their glycosides. mdpi.comnih.govresearchgate.net Studies on Hydrangea macrophylla ssp. serrata have utilized UPLC-ESI-IMS-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry) for comprehensive metabolite profiling, demonstrating the capability of this technique to distinguish different cultivars based on their chemical composition. mdpi.comnih.gov In these studies, various dihydroisocoumarins, including glycosides of Thunberginol C, G, and H, have been identified. mdpi.comresearchgate.netresearchgate.net

Trace Analysis and Quantification: For targeted quantification and trace analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. MRM provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. youtube.com This process involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole. youtube.com This high specificity allows for the detection of this compound at very low concentrations even in complex matrices. While the principles of MRM are well-established, specific optimized MRM transitions for this compound are not consistently reported across the literature, and would typically be determined empirically during method development. youtube.combiorxiv.org LC-MS/MS has been used to quantify phyllodulcin (B192096) and hydrangenol, closely related dihydroisocoumarins, in Hydrangea accessions, showcasing the technique's quantitative power. biorxiv.org

Table 2: LC-MS Based Methods for the Analysis of Thunberginol-Related Compounds

TechniqueIonizationApplicationKey FindingsReference
UPLC-ESI-IMS-QToF-MSESIMetabolite ProfilingComprehensive profiling of dihydroisocoumarins in Hydrangea macrophylla ssp. serrata. mdpi.comnih.gov
LC-MSESIMetabolite AnalysisAnalysis of dihydroisocoumarin content in leaves and roots of Hydrangea serrata. researchgate.net
LC-MS/MSESIQuantificationQuantification of phyllodulcin and hydrangenol in Hydrangea accessions. biorxiv.org

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections, without the need for extraction or labeling. frontierspartnerships.orgnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common ionization source used for IMS of plant tissues. nih.govosti.gov

In a typical MALDI-MSI experiment, a thin section of the plant tissue (e.g., a leaf or stem) is coated with a matrix compound that absorbs laser energy. A laser is then rastered across the tissue surface, and at each point, the desorbed and ionized molecules are analyzed by the mass spectrometer. This generates a mass spectrum for each pixel, and by plotting the intensity of a specific ion (e.g., the ion corresponding to this compound) across all pixels, a two-dimensional map of its distribution can be created. frontierspartnerships.org

This technique has been successfully used to map the distribution of various primary and secondary metabolites in different plant species. osti.gov It can provide invaluable insights into where this compound is synthesized, stored, and transported within the plant. While the application of MALDI-MSI for visualizing the distribution of metabolites in plants is a growing field, specific studies focusing on the imaging of this compound in Hydrangea tissues have not been prominently reported. The application of this technology could, however, answer important biological questions regarding the compound's role in the plant.

Spectroscopic Analytical Methods for this compound (e.g., Quantitative NMR Spectroscopy)

Spectroscopic methods are fundamental in the analysis of this compound, not only for structural elucidation but also for quantification. While techniques like UV-Vis spectrophotometry can be used for preliminary quantification, they often lack the specificity required for complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a powerful platform for both structural confirmation and quantitative analysis.

Quantitative NMR (qNMR) is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei giving rise to the resonance. jst.go.jp This technique does not require an identical reference standard for calibration, is non-destructive, and provides structural information simultaneously. jst.go.jp For this compound, ¹H-NMR (Proton NMR) is particularly suitable. The quantification is typically achieved by integrating the area of a specific, well-resolved proton signal of the analyte and comparing it to the integral of a known amount of an internal standard.

While specific studies dedicated to the quantitative NMR analysis of this compound are not prevalent in the literature, the principles of qNMR can be applied based on the extensive structural NMR data available from isolation and characterization studies. clockss.orgjst.go.jp Key considerations for developing a qNMR method for this compound include the selection of a suitable solvent (e.g., DMSO-d₆, Methanol-d₄) and an appropriate internal standard that has signals in a clear region of the spectrum. clockss.org The selection of analyte signals is critical; they must be sharp, baseline-separated from other signals in the matrix, and free from any overlap with impurity or solvent signals. clockss.org

Based on published ¹H-NMR data for this compound glycosides, several protons on the this compound moiety could potentially be used for quantification, assuming they are well-resolved from other components in the sample matrix. clockss.org

Table 1: Potential Quantifiable Protons of this compound Moiety (from 3R- and 3S-Thunberginol H 8-O-Glucosides) in DMSO-d₆

Proton Chemical Shift (δ) ppm (approx.) Multiplicity Coupling Constant (J) Hz (approx.) Notes
H-3 5.64 - 5.68 dd 2.7, 11.9 Signal from the dihydroisocoumarin core.
H-5 6.79 - 6.86 d 7.8 - 8.4 Aromatic proton on the isocoumarin (B1212949) ring.
H-7 6.85 - 6.89 d 8.1 - 8.4 Aromatic proton on the isocoumarin ring.
H-2' 7.24 - 7.25 d 1.7 Aromatic proton on the phenyl substituent.
4'-OCH₃ 3.78 - 3.79 s N/A Singlet from the methoxy (B1213986) group; integrates to 3 protons, potentially increasing sensitivity.

Data synthesized from published spectral information. clockss.org

The successful application of qNMR requires careful method validation, including assessment of specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Development of Immunoassays and Biosensors for this compound Detection

High-throughput screening and point-of-care detection often benefit from methods like immunoassays and biosensors due to their high sensitivity, specificity, and potential for rapid analysis.

Currently, there is a lack of published research detailing the development of specific immunoassays (like ELISA) or biosensors for the detection of this compound. The development of such tools presents unique challenges. As a small molecule, this compound is not immunogenic on its own. Therefore, to produce antibodies, it would first need to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to create a hapten-carrier conjugate that can elicit an immune response. An immunoassay for its detection would likely be designed in a competitive format, where the sample analyte competes with a labeled version of this compound for a limited number of antibody binding sites.

Similarly, the development of a biosensor for this compound would require the identification or engineering of a highly specific biological recognition element. This could be an antibody (as in an immunosensor), an enzyme, or potentially a synthetic receptor capable of binding this compound with high affinity and selectivity. This recognition event would then be converted into a measurable signal (e.g., optical, electrochemical, or mass-based). While research has explored using related natural compounds to synthesize nanoparticles for potential biosensor applications, a functional biosensor for this compound has not been reported. iosrjournals.org

Sample Preparation and Matrix Effects Considerations in Complex Biological and Botanical Samples

The analysis of this compound from its natural source, primarily the leaves of Hydrangea macrophylla, necessitates robust sample preparation to isolate the analyte from a highly complex matrix. mdpi.com The plant matrix contains numerous other compounds, including other dihydroisocoumarins, flavonoids, stilbenoids, and chlorophyll, which can interfere with accurate quantification. nih.gov This interference is known as the matrix effect, where co-eluting substances alter the ionization efficiency of the analyte in techniques like mass spectrometry, or cause overlapping signals in spectroscopy, leading to inaccurate results. researchgate.netsepscience.com

A typical workflow for the extraction and purification of this compound from Hydrangea leaves involves multiple steps designed to remove interfering compounds and enrich the target analyte. nih.gov

Table 2: General Workflow for Sample Preparation of this compound from Botanical Material

Step Procedure Purpose
1. Pre-processing Fresh or dried leaves are ground into a fine powder. mdpi.com Increases surface area for efficient solvent extraction.
2. Extraction The powdered material is extracted with a polar solvent, typically methanol or ethanol (B145695), often under reflux or using sonication. mdpi.combiorxiv.org Solubilizes this compound and other related polar to semi-polar compounds.
3. Liquid-Liquid Partitioning The concentrated crude extract is suspended in water and partitioned against a less polar, water-immiscible solvent like ethyl acetate (B1210297). nih.gov Separates compounds based on polarity. Dihydroisocoumarins like this compound are enriched in the ethyl acetate fraction.
4. Column Chromatography The enriched fraction is subjected to column chromatography using stationary phases like silica (B1680970) gel, Diaion HP-20, or Amberlite XAD resins. mdpi.comnih.gov Further separates compounds based on adsorption and partitioning, removing many interfering matrix components.
5. Final Purification High-Performance Liquid Chromatography (HPLC), often using a reversed-phase (e.g., ODS/C18) column, is used for final isolation and purification. mdpi.com Provides high-resolution separation to yield pure this compound suitable for use as a reference standard or for detailed analysis.

This table represents a generalized workflow synthesized from multiple sources.

The primary challenge in analyzing complex samples is overcoming matrix effects. In chromatographic methods coupled with mass spectrometry (LC-MS), co-eluting compounds can suppress or enhance the ionization of this compound, leading to underestimation or overestimation of its concentration. researchgate.neteijppr.com The extensive, multi-step purification process described above is crucial for minimizing these effects. By removing a significant portion of the matrix, the final analysis by HPLC-UV or LC-MS is more reliable. For quantitative methods, it is often necessary to use a matrix-matched calibration curve, where standards are prepared in a blank matrix that has undergone the same extraction procedure, to compensate for any remaining matrix effects. sepscience.com

Future Perspectives and Emerging Research Avenues for Thunberginol H

Thunberginol H as a Chemical Probe in Biological Systems

The unique structure of this compound and its interactions with biological molecules position it as a valuable chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and this compound shows potential in this regard for several reasons. Its ability to modulate specific biological pathways can help in dissecting complex cellular processes. For instance, related compounds from Hydrangea species have been shown to interact with various enzymes and receptors. By studying how this compound affects these targets, researchers can gain a deeper understanding of their functions and roles in disease.

Future research will likely focus on identifying the specific molecular targets of this compound. This could involve techniques such as affinity chromatography and mass spectrometry to isolate and identify proteins that bind to this compound. Once identified, these targets can be studied in more detail to understand the mechanism of action of this compound at a molecular level. This knowledge is crucial for developing it as a precise tool for biological research.

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the multifaceted effects of this compound. ntu.edu.sgmdpi.com These technologies allow for a global analysis of changes in genes, proteins, and metabolites in response to the compound, providing a holistic view of its biological impact.

Systems Biology Approaches to Unravel Complex Biological Mechanisms

Systems biology integrates data from various omics platforms to model and understand complex biological systems. nih.gov In the context of this compound, a systems biology approach can elucidate the intricate network of interactions it influences within a cell or organism. By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following treatment with this compound, researchers can identify key pathways and regulatory networks that are modulated by the compound. This approach can reveal previously unknown biological activities and mechanisms of action. For example, studies on related compounds from Hydrangea have utilized transcriptomic analysis to identify genes involved in their biosynthesis and to understand their effects on cellular pathways. biorxiv.org

Network Pharmacology of this compound and its Interactions

Network pharmacology is an emerging discipline that aims to understand the effects of drugs and natural products from a network perspective. mdpi.com It involves constructing networks of interactions between the compound, its targets, and associated diseases. For this compound, network pharmacology can be used to predict its potential therapeutic targets and to understand the molecular basis of its observed biological activities. scilit.com By integrating data on the chemical structure of this compound with information from biological databases, it is possible to build a comprehensive interaction network. This can help in identifying key proteins and pathways that are central to the effects of this compound and can guide further experimental validation.

Rational Design and Synthesis of Next-Generation this compound Analogs for Enhanced Properties

While this compound itself possesses interesting biological activities, there is potential to improve its properties through rational drug design and chemical synthesis. This involves creating new molecules, or analogs, based on the structure of this compound with the aim of enhancing their potency, selectivity, and pharmacokinetic properties.

The synthesis of isocoumarins and their derivatives, the class of compounds to which this compound belongs, has been an area of active research. tubitak.gov.trjst.go.jpacs.org Various synthetic methods have been developed that could be adapted for the creation of this compound analogs. mdpi.com Structure-activity relationship (SAR) studies, which investigate how changes in the chemical structure of a molecule affect its biological activity, will be crucial in this process. unimi.it By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. This knowledge can then be used to design and synthesize novel compounds with improved therapeutic potential.

Challenges in Scalable Production and Sustainable Sourcing of this compound

A significant hurdle in the development of this compound for broader applications is the challenge of producing it in large quantities. Currently, this compound is primarily obtained through extraction from its natural source, Hydrangea macrophylla. pharm.or.jppharm.or.jp However, this method has several limitations. The concentration of this compound in the plant can vary depending on factors such as the plant's variety, growing conditions, and time of harvest. uni-halle.de Furthermore, relying solely on natural sourcing can be unsustainable and may not meet the potential demand for the compound.

The extraction and purification processes can also be complex and costly. Developing efficient and scalable methods for extracting and purifying this compound from plant material is an important area for future research. This may involve optimizing extraction solvents and conditions, as well as employing advanced chromatographic techniques for purification.

Biotechnological and Synthetic Biology Approaches for Sustainable Production of this compound

To overcome the limitations of natural sourcing, biotechnological and synthetic biology approaches offer promising alternatives for the sustainable production of this compound. These methods aim to engineer microorganisms or plants to produce the compound in a controlled and scalable manner.

One approach is to use plant cell cultures of Hydrangea macrophylla to produce this compound. Studies have shown that callus cultures of Hydrangea macrophylla can produce related dihydroisocoumarins. researchgate.net Further research could focus on optimizing the culture conditions and using elicitors to enhance the production of this compound in these cell cultures.

Exploration of Unexplored Therapeutic and Research Applications of this compound

The established bioactivities of other thunberginols and related isocoumarins provide a logical roadmap for investigating this compound. Based on this existing research, several therapeutic and research applications can be proposed as promising avenues for exploration.

Neuroprotective Potential: Thunberginol C has demonstrated a capacity to protect neuronal cells from corticosterone-induced damage and to mitigate stress-induced anxiety in animal models. nih.govmdpi.com This suggests a potential role for these compounds in managing stress-related neurological disorders. A primary unexplored application for this compound would be to investigate its own neuroprotective and anxiolytic effects. Research could focus on its ability to protect against oxidative stress and neuroinflammation in brain cells, which are key factors in neurodegenerative diseases and mood disorders. nih.govmdpi.com

Anti-inflammatory and Anti-allergic Effects: Thunberginols A, B, C, D, E, and F have all shown significant anti-allergic and anti-inflammatory properties. nih.gov For instance, they can inhibit the degranulation of mast cells and reduce the release of inflammatory mediators like TNF-α and IL-4. jst.go.jp A crucial area of future research will be to screen this compound for similar activities. This could open up therapeutic possibilities for conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Antimicrobial Activity: Several thunberginols, including C, D, E, and F, are known to possess antimicrobial activity, particularly against various oral bacteria. nih.govmedchemexpress.com This points to a potential application of this compound in oral healthcare, for example, as an ingredient in products aimed at preventing dental caries or periodontal disease. Its efficacy against a broader spectrum of pathogenic bacteria and fungi also warrants investigation.

Metabolic Disease Modulation: Extracts from Hydrangea macrophylla and some of its constituent compounds have been noted for their potential in managing diabetes, including enhancing adipocyte differentiation and improving insulin (B600854) sensitivity. The role of this compound in glucose and lipid metabolism is entirely unknown and represents a significant research opportunity, particularly for developing novel treatments for type 2 diabetes and related metabolic syndromes.

Oncology Research: Some isocoumarins isolated from Hydrangea Dulcis Folium have been found to induce differentiation in mouse myeloid leukemia (M1) cells, suggesting potential for cancer therapy. pharm.or.jp Investigating whether this compound can induce differentiation or apoptosis in various cancer cell lines is a compelling avenue for future oncological research.

Identification of Gaps in Current Knowledge and Unaddressed Research Questions for this compound

The limited focus on this compound to date means there are substantial gaps in our scientific understanding. Addressing these fundamental questions is essential before its potential can be fully realized.

Fundamental Bioactivity Profile: The most significant knowledge gap is the lack of a comprehensive biological activity profile for this compound. While its existence is documented, its specific effects—or lack thereof—in the realms of inflammation, neuroprotection, microbial inhibition, and metabolic regulation are completely uncharacterized. Systematic in vitro screening is a critical first step.

Mechanisms of Action: For any potential bioactivities that are discovered, the underlying molecular mechanisms will need to be elucidated. It is unknown what cellular receptors, enzymes, or signaling pathways this compound might interact with. For example, research on other thunberginols has implicated pathways involving activator protein-1 (AP-1) and extracellular signal-regulated kinases (ERK1/2); whether this compound acts via similar or different mechanisms is a key unaddressed question.

Pharmacokinetics and Bioavailability: There is currently no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its bioavailability, how it is metabolized by the body, and whether it can penetrate critical barriers like the blood-brain barrier is fundamental to assessing its viability as a therapeutic agent. nih.gov

Biosynthesis and Yield: While general pathways for isocoumarin (B1212949) synthesis in Hydrangea are proposed, the specific enzymes and intermediates leading to this compound are not known. biorxiv.org Research into its biosynthetic pathway could enable biotechnological production, potentially through engineered microorganisms, which would be more sustainable and scalable than extraction from natural sources. tandfonline.com

Comparative Efficacy: It is unknown how the potential biological activities of this compound compare in potency and efficacy to other, more thoroughly studied thunberginols and isocoumarins. Comparative studies are needed to determine if it possesses unique advantages or a superior therapeutic profile.

Table 1: Summary of Known Biological Activities of Related Thunberginols

This table summarizes the documented research on other thunberginols, highlighting potential areas for investigation for this compound.

CompoundKey Biological Activities InvestigatedRelevant Research Findings
Thunberginol A Anti-allergic, ImmunomodulatoryInhibits type I and IV allergic reactions; suppresses T lymphocyte proliferation.
Thunberginol B Anti-allergic, Anti-inflammatoryInhibits degranulation and release of TNF-α and IL-4; inhibits cytokine mRNA expression.
Thunberginol C Neuroprotective, Anti-anxiety, Anti-inflammatory, AntimicrobialProtects neurons from corticosterone-induced death; reduces stress-induced anxiety and neuroinflammation; active against oral bacteria. nih.govmdpi.com
Thunberginol D Anti-allergic, AntimicrobialExhibits anti-allergic effects in the Schultz-Dale reaction; shows activity against oral bacteria. nih.gov
Thunberginol E Anti-allergic, AntimicrobialExhibits anti-allergic effects in the Schultz-Dale reaction; shows activity against oral bacteria. nih.gov
Thunberginol F Anti-allergic, AntimicrobialPotent inhibitor of mast cell degranulation; effective against various oral bacteria.
Thunberginol G Anti-allergic, AntimicrobialShows anti-allergic and antimicrobial properties. nih.govjst.go.jp

Q & A

Q. What analytical methods are most effective for characterizing the molecular structure of Thunberginol H?

this compound’s structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For phenolic or hydroxyl groups, Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible (UV-Vis) spectral analysis are critical. X-ray crystallography is recommended for absolute stereochemical determination if crystalline derivatives are obtainable . Researchers should cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities in stereochemistry or tautomeric forms.

Q. How can researchers optimize the synthesis of this compound for reproducibility and yield?

Synthetic routes should prioritize regioselective protection/deprotection strategies for phenolic hydroxyl groups to avoid side reactions. For example, using tert-butyldimethylsilyl (TBS) protecting groups under anhydrous conditions can enhance stability during coupling steps. Chromatographic purification (e.g., flash column chromatography with gradient elution) is essential for isolating intermediates. Yield optimization may require reaction parameter screening (temperature, solvent polarity, and catalyst loading) using design-of-experiments (DoE) frameworks .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Begin with cell-free assays (e.g., enzyme inhibition studies using fluorescence-based kits) to identify potential molecular targets. For anti-inflammatory activity, measure inhibition of cyclooxygenase (COX-1/COX-2) or nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Dose-response curves (IC50 values) should be generated with at least three biological replicates. Use positive controls (e.g., indomethacin for COX inhibition) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Discrepancies in mechanistic studies (e.g., conflicting reports on NF-κB vs. MAPK pathway modulation) require orthogonal validation. Combine transcriptomic analysis (RNA-seq) with phosphoproteomics to map signaling cascades. Use CRISPR-Cas9 knockout cell lines to confirm target specificity. For in vivo studies, employ tissue-specific inhibitors or conditional transgenic models to isolate pathways . Meta-analyses of published datasets using PRISMA guidelines can identify biases or methodological inconsistencies .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics and toxicity?

Use a tiered approach:

  • Phase 1 (In Silico): Predict ADMET properties using tools like SwissADME or ProTox-II.
  • Phase 2 (In Vitro): Assess metabolic stability via liver microsome assays and cytotoxicity in primary hepatocytes.
  • Phase 3 (In Vivo): Conduct pharmacokinetic studies in rodents (e.g., single-dose oral administration with plasma LC-MS/MS analysis). Include histopathological evaluation of major organs for toxicity screening. Ethical approval and randomization are mandatory .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate computational chemistry (molecular docking, QSAR) to predict binding affinities and optimize derivatives. Collaborate with material scientists to develop nanoparticle-based delivery systems for improving bioavailability. For ecological studies, combine metabolomic profiling of Thunbergia species with soil microbiome analysis to explore biosynthetic pathways .

Methodological Considerations

  • Literature Reviews: Avoid overreliance on Google Scholar; prioritize PubMed, Web of Science, and Scopus for systematic reviews. Use Boolean operators (AND/OR/NOT) and controlled vocabularies (MeSH terms) to refine searches .
  • Data Integrity: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw NMR/MS data should be deposited in repositories like MetaboLights .
  • Ethical Compliance: Document informed consent protocols for human cell line studies and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.